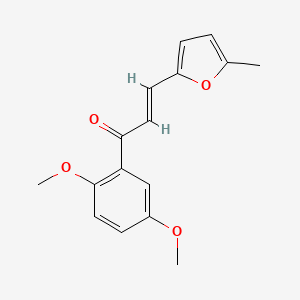

(2E)-1-(2,5-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-1-(2,5-dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-11-4-5-12(20-11)6-8-15(17)14-10-13(18-2)7-9-16(14)19-3/h4-10H,1-3H3/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJZERZITZBEIJ-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-1-(2,5-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, a synthetic chalcone derivative, has garnered attention in pharmacological research due to its potential biological activities. Chalcones are known for their diverse therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, toxicity profiles, and comparative studies with other chalcone derivatives.

Chemical Structure and Properties

The structural formula of this compound features a conjugated enone system with two aromatic substituents: a 2,5-dimethoxyphenyl group and a 5-methylfuran moiety. This unique arrangement enhances its lipophilicity and bioavailability compared to other similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Conjugated enone with methoxy and furan groups | Antioxidant, anti-inflammatory, anticancer |

| 3-Hydroxyflavone | Hydroxy group at position 3 | Antioxidant, anti-inflammatory |

| 4-Methoxychalcone | Methoxy group at position 4 | Anticancer, antioxidant |

Research indicates that this compound interacts with various biological targets. Notably:

- Antioxidant Activity : The compound demonstrates significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies suggest that it inhibits pro-inflammatory cytokines and mediators, potentially through the NF-kB signaling pathway.

- Anticancer Properties : Preliminary findings indicate that this chalcone can induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting cell death pathways.

Toxicity Profile

A study conducted on the acute and subacute toxicity of (3-(2,5-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (DMPF-1) revealed that it exhibits a favorable safety profile. The compound was administered in varying doses to laboratory mice without significant adverse effects on body weight or behavior. Key findings include:

- No significant alterations in hematological or biochemical parameters were observed.

- Histopathological examinations showed normal architecture of vital organs after treatment.

These results suggest that DMPF-1 is non-toxic at the tested doses and may be safe for further pharmacological exploration .

Comparative Studies

Comparative analyses with other chalcone derivatives have highlighted the unique efficacy of this compound. For instance:

- Tyrosinase Inhibition : Similar compounds have shown varying degrees of tyrosinase inhibition; however, the specific structural features of this chalcone enhance its inhibitory potency against tyrosinase compared to others .

- Cell Cycle Arrest : Studies involving other chalcones indicate that this compound may also induce cell cycle arrest in cancer cells at the G2/M phase, a critical mechanism in cancer therapy .

Scientific Research Applications

Biological Activities

Chalcones are known for their diverse biological activities, including:

- Antimicrobial Properties : Studies have shown that chalcones can exhibit significant antimicrobial effects against various pathogens. For instance, (2E)-1-(2,5-dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has been noted for its activity against certain bacterial strains.

- Anticancer Effects : Research indicates that this compound can induce apoptosis in cancer cells. A study highlighted the ability of synthetic chalcones to block cell cycle progression in human leukemia cell lines, suggesting potential use in cancer therapy .

- Anti-inflammatory Activity : Chalcones have been reported to possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

General Synthesis Steps:

- Preparation of Reactants : Obtain 2,5-dimethoxybenzaldehyde and 5-methylfurfural.

- Condensation Reaction : Mix the reactants in a solvent with a base catalyst.

- Isolation and Purification : After the reaction completes, isolate the product through filtration or extraction methods and purify using recrystallization techniques.

Case Studies

Several studies have documented the applications of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound induces cell death in leukemia cell lines by activating caspase pathways .

- Molecular Docking Studies : Computational studies have suggested that this chalcone interacts with specific enzymes involved in cancer pathways, which could help in designing targeted therapies.

- Antimicrobial Testing : Laboratory tests revealed that this compound exhibits significant inhibitory effects against pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Q & A

Q. What synthetic methodologies are effective for preparing (2E)-1-(2,5-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, and how can stereoselectivity be controlled?

Answer: The compound is typically synthesized via Claisen-Schmidt condensation between 2,5-dimethoxyacetophenone and 5-methylfurfural. Key parameters include:

- Catalysts: Base catalysts (e.g., NaOH, KOH) or acidic conditions (e.g., HCl) to promote aldol addition and dehydration.

- Solvent Systems: Ethanol or methanol under reflux to enhance reaction efficiency.

- Stereoselectivity: The E-isomer predominates due to thermodynamic stabilization of the conjugated enone system. Polar solvents and prolonged reaction times favor this configuration.

Challenges include minimizing byproducts like Z-isomers and ensuring purity via recrystallization (e.g., using ethanol/water mixtures) .

Q. Which spectroscopic techniques are critical for structural confirmation, and how are key spectral features interpreted?

Answer:

- NMR:

- ¹H NMR: A doublet at δ 7.5–8.0 ppm (vinyl protons, J = 15–16 Hz) confirms the E-configuration. Methoxy groups appear as singlets near δ 3.8–4.0 ppm.

- ¹³C NMR: The carbonyl carbon resonates at δ 190–200 ppm, while furan and aromatic carbons appear between δ 100–160 ppm.

- FT-IR: A strong absorption band at ~1650 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C) are diagnostic.

- XRD: Single-crystal X-ray diffraction provides definitive proof of stereochemistry and molecular packing (e.g., intermolecular π-π interactions) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and conformational stability?

Answer:

- Computational Parameters: B3LYP/6-311G(d,p) basis sets optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO).

- Key Findings:

Table 1: DFT-Derived Electronic Properties of Analogous Enones

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| (2E)-3-(2,6-Dichlorophenyl) derivative | -6.12 | -2.34 | 3.78 |

| (2E)-1-(3,5-Dihydroxyphenyl) analog | -5.98 | -1.89 | 4.09 |

Q. How can contradictions between experimental and theoretical spectral data be resolved?

Answer: Discrepancies (e.g., NMR chemical shifts, UV-Vis λmax) arise from solvent effects or approximations in DFT. Mitigation strategies include:

- Implicit Solvent Models: Use polarizable continuum models (PCM) to simulate solvent environments.

- Hybrid Methods: Combine experimental XRD bond lengths with DFT-optimized geometries for accurate vibrational frequency calculations .

Q. What mechanistic insights explain the antimicrobial activity of this α,β-unsaturated ketone?

Answer:

- Mode of Action: The enone system disrupts microbial cell membranes via electrophilic attack on thiol groups in proteins.

- Structure-Activity Relationships (SAR):

- Electron-withdrawing groups (e.g., methoxy) enhance reactivity.

- Substitutions on the furan ring modulate lipophilicity and penetration efficiency.

- Assay Design: Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli (0.5–2.0 µg/mL range) with ampicillin as a positive control .

Q. What crystallographic techniques reveal intermolecular interactions influencing solid-state properties?

Answer:

- XRD Analysis:

- Packing Motifs: Offset π-stacking between aromatic rings (3.5–4.0 Å spacing) and C-H···O hydrogen bonds stabilize the lattice.

- Torsional Angles: The dihedral angle between the dimethoxyphenyl and furan groups (~15°) indicates minimal steric hindrance.

- Thermal Analysis: Differential scanning calorimetry (DSC) shows a sharp melting endotherm (~180°C), confirming crystallinity .

Q. How do substituents on the aryl and furan rings affect photophysical behavior?

Answer:

- UV-Vis Spectroscopy: Methoxy groups extend conjugation, red-shifting absorption (Δλ = 20–30 nm vs. non-substituted analogs).

- Fluorescence Quenching: Electron-donating substituents increase quantum yield in polar solvents due to reduced non-radiative decay .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.